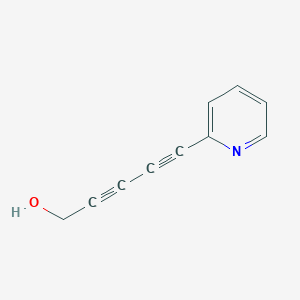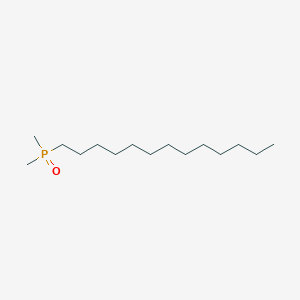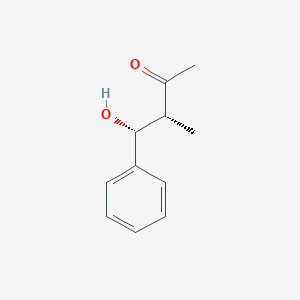
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative with a cyano group and a hexadecylsulfanyl group attached to a prop-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with hexadecyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of ethyl cyanoacetate, followed by elimination of water to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The cyano group can form hydrogen bonds with biological molecules, while the hexadecylsulfanyl group can interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of a hexadecylsulfanyl group.
Ethyl 2-cyano-3-phenylprop-2-enoate: Contains a phenyl group instead of a hexadecylsulfanyl group.
Uniqueness
Ethyl 2-cyano-3-(hexadecylsulfanyl)prop-2-enoate is unique due to the presence of the long alkyl chain (hexadecyl group) attached to the sulfur atom. This feature imparts distinct hydrophobic properties and influences its interactions with biological molecules and materials.
Propriétés
Numéro CAS |
189154-59-4 |
|---|---|
Formule moléculaire |
C22H39NO2S |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-hexadecylsulfanylprop-2-enoate |
InChI |
InChI=1S/C22H39NO2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-21(19-23)22(24)25-4-2/h20H,3-18H2,1-2H3 |
Clé InChI |
FKQVWGDJNLLISS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC=C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)

![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)

![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)

![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)

![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
